molecular formula C21H19Cl2NO B1437834 N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline CAS No. 1040693-77-3

N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline

Cat. No. B1437834
M. Wt: 372.3 g/mol
InChI Key: WPTWRXIQSVLKHQ-UHFFFAOYSA-N
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Description

“N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline” is a chemical compound with the molecular formula C21H19Cl2NO and a molecular weight of 372.29 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of “N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline” is defined by its molecular formula, C21H19Cl2NO .


Physical And Chemical Properties Analysis

“N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline” has a molecular weight of 372.29 . No further physical or chemical properties were found in the search results.

Scientific Research Applications

Polyurethane Cationomers with Anil Groups

A study conducted by Buruianǎ et al. (2005) discussed the synthesis of polyurethane cationomers using anil groups like N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline. These polyurethanes, synthesized with o-hydroxy Schiff bases, show fluorescent properties and have potential applications in creating polymeric films with unique photochromic mechanisms (Buruianǎ et al., 2005).

Dendrimers Incorporating Aniline

Morar et al. (2018) explored the use of anilines in the synthesis and structure of novel G-2 melamine-based dendrimers. The study demonstrates how anilines can contribute to the synthesis of dendritic melamines, highlighting their role in the self-organizing and self-assembling properties of these compounds (Morar et al., 2018).

Mesomorphic Properties of Aniline Derivatives

Hasegawa et al. (1989) investigated the effects of chloro and methyl derivatives on the mesomorphic properties of anilines, including those similar to N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline. The study provides insights into how various substitutions on the aniline moiety affect the transition temperatures and properties of these compounds (Hasegawa et al., 1989).

Supramolecular Chemistry of Anilic Acids

Zaman et al. (2001) explored the crystal engineering of anilic acids and their interaction with dipyridyl compounds, demonstrating the potential of aniline derivatives in forming supramolecular structures. This study indicates the versatility of anilines in crystal engineering and their interaction with other organic compounds (Zaman et al., 2001).

Photocatalysis and Environmental Applications

Research on anilines has also extended into photocatalysis and environmental applications. Studies like those by Sturini et al. (1997) and Tekle-Röttering et al. (2016) have explored the degradation of anilides and their reaction with ozone, shedding light on the environmental impact and potential uses of anilines in water treatment and pollution control (Sturini et al., 1997), (Tekle-Röttering et al., 2016).

Analytical Chemistry and Sensor Development

In analytical chemistry, anilines have been utilized in sensor development, as shown in the work of Keivani et al. (2017), who designed a voltammetric sensor incorporating aniline derivatives for detecting pollutants in water samples (Keivani et al., 2017).

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO/c22-18-7-6-17(21(23)14-18)15-24-19-8-10-20(11-9-19)25-13-12-16-4-2-1-3-5-16/h1-11,14,24H,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTWRXIQSVLKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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